N'-(2-Chlorobenzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide
Description
N’-(2-Chlorobenzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a chlorobenzylidene group attached to a pyridazine ring
Properties
Molecular Formula |
C12H9ClN4O2 |
|---|---|
Molecular Weight |
276.68 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C12H9ClN4O2/c13-9-4-2-1-3-8(9)7-14-17-12(19)10-5-6-11(18)16-15-10/h1-7H,(H,16,18)(H,17,19)/b14-7+ |
InChI Key |
GYQBJNCBCXEOAS-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NNC(=O)C=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NNC(=O)C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chlorobenzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 6-oxo-1,6-dihydropyridazine-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Eco-friendly processes, such as the use of water as a solvent and green catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chlorobenzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-(2-Chlorobenzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N’-(2-Chlorobenzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N’-(2-chlorobenzylidene)acetohydrazide
- 2-Cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide
Uniqueness
N’-(2-Chlorobenzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is unique due to its specific structural features, such as the chlorobenzylidene group and the pyridazine ring.
Biological Activity
N'-(2-Chlorobenzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 276.68 g/mol. Its unique structure includes a chlorobenzylidene moiety attached to a dihydropyridazine ring, which is critical for its biological activity.
Synthesis
The synthesis typically involves a condensation reaction between 2-chlorobenzaldehyde and 6-oxo-1,6-dihydropyridazine-3-carbohydrazide, often using ethanol or methanol as solvents and acetic acid as a catalyst. The reaction is refluxed to ensure complete conversion of reactants into the desired product.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various microbial strains. This includes both bacterial and fungal pathogens, making it a promising candidate for further development in therapeutic applications.
Table 1: Antimicrobial Activity Against Various Strains
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
Research has also explored the compound's potential as an anticancer agent. A study indicated that derivatives with similar structural features have shown cytotoxic effects on cancer cell lines, particularly through mechanisms involving caspase activation . The presence of the hydrazone functionality is believed to enhance binding to target proteins involved in apoptosis pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| HeLa (Cervical cancer) | 20 |
| A549 (Lung cancer) | 25 |
The biological activity of this compound is attributed to its ability to bind selectively to specific enzymes and proteins within microbial cells and cancerous tissues. This binding can alter enzyme activity, leading to disrupted cellular processes such as cell division and metabolism.
Case Studies
- Antimicrobial Efficacy in Clinical Isolates : A study conducted on clinical isolates of Staphylococcus aureus demonstrated that the compound effectively inhibited growth at concentrations lower than many standard antibiotics. This suggests its potential as an alternative treatment option in antibiotic-resistant infections.
- Cytotoxicity Assessment : In vitro assessments on MCF-7 breast cancer cells showed that treatment with this compound led to significant apoptosis, evidenced by increased caspase activity and DNA fragmentation analysis .
Future Directions
Given its promising biological activities, further research should focus on:
- In vivo studies to evaluate efficacy and safety profiles.
- Mechanistic studies to elucidate the precise pathways affected by the compound.
- Formulation development for potential therapeutic applications in infectious diseases and cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
